O-Acetyl Lacosamide is synthesized from lacosamide, which itself is derived from the amino acid serine. The compound falls under the category of anticonvulsants and is classified as a sodium channel modulator. Its therapeutic applications are primarily focused on epilepsy management, making it significant in pharmacological research and clinical settings.
The synthesis of O-Acetyl Lacosamide involves several steps, primarily focusing on the acetylation of lacosamide. The most common methods include:
The primary chemical reactions involving O-Acetyl Lacosamide include:
O-Acetyl Lacosamide functions by selectively inhibiting the slow inactivation of voltage-gated sodium channels. This mechanism stabilizes neuronal membranes and reduces excitability, which is beneficial in controlling seizures. The compound exhibits a dose-dependent relationship with its pharmacological effects, reaching peak concentrations within 0.5 to 4 hours post-administration .
O-Acetyl Lacosamide's primary application lies in its use as an antiepileptic agent. It has been investigated for:
O-Acetyl Lacosamide (Chemical Name: (2R)-2-(acetylamino)-3-(acetyloxy)-N-(phenylmethyl)propanamide) is a chemically modified derivative of the antiepileptic drug lacosamide. Its molecular formula is C₁₄H₁₈N₂O₄ (molecular weight: 278.30 g/mol), differing from lacosamide (C₁₃H₁₈N₂O₃; MW: 250.30 g/mol) by an acetyl group (–OCOCH₃) at the C3 position of the propionamide backbone [5] [6]. This structural modification alters its physicochemical properties, including increased density (1.2±0.1 g/cm³) and boiling point (572.8±50.0 °C) compared to lacosamide [5]. The compound retains the (R)-stereochemistry critical for the biological activity of lacosamide, as the (S)-enantiomer shows reduced antiseizure potency [7].
Property | O-Acetyl Lacosamide | Lacosamide |
---|---|---|
Molecular Formula | C₁₄H₁₈N₂O₄ | C₁₃H₁₈N₂O₃ |
Molecular Weight | 278.30 g/mol | 250.30 g/mol |
CAS Number | 1318777-54-6 | 175481-36-4 |
Key Functional Groups | Acetamide, benzylamide, acetate ester | Acetamide, benzylamide, methoxy |
O-Acetyl Lacosamide emerged indirectly during the systematic optimization of N-acetyl-D,L-alanine benzylamide—an early compound identified in the 1980s with antiseizure properties. Researchers synthesized over 100 derivatives to improve efficacy and safety, leading to lacosamide’s identification in the 1990s [2] [7]. The O-acetyl variant was a key synthetic intermediate in early production routes, where acetylation protected reactive sites during chiral resolution [3]. Its significance declined with improved asymmetric synthesis methods that directly yield enantiopure lacosamide [4]. Nevertheless, it remains a marker of process efficiency in modern manufacturing, reflecting the evolution of lacosamide as a third-generation antiepileptic drug with dual mechanisms (sodium channel slow inactivation, CRMP-2 binding) [4] [7].
Synonym | Identifier Type |
---|---|
(2R)-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate | IUPAC Name |
Lacosamide Impurity B | European Pharmacopoeia |
Lacosamide EP Impurity B (R-Isomer) | Regulatory Standard |
UNII 87H9H8J9TF | FDA Substance Identifier |
SCHEMBL2318842 | PubChem Synonym |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1